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molecular formula C10H8N2O2 B8733078 7-Nitro-2-aminonaphthalene CAS No. 3230-36-2

7-Nitro-2-aminonaphthalene

Cat. No. B8733078
M. Wt: 188.18 g/mol
InChI Key: KRHGMPUYSBHCPE-UHFFFAOYSA-N
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Patent
US07005432B2

Procedure details

To a solution of NaNO2 (1.1 g, 24 mmol) in sulfuric acid (8.4 ml) was added at 0° C. acetic acid (8.9 ml) and 7-amino-2-nitro-naphthalene (2.1 g, 1mmol). This solution was added to a suspension of CuBr (2.5 g, 39 mmol) in conc. HBr (16 ml) at 0° C. and the mixture was stirred for 1 hour. The mixture was poured on ice and the aqueous phase was extracted with methylene chloride. The crude product was purified by chromatography to give 1.9 g (7.4 mmol, 51%) of the title compound, MS: m/e=251.2 (M+).
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].C(O)(=O)C.N[C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([N+:20]([O-:22])=[O:21])=[CH:17]2)=[CH:12][CH:11]=1.[BrH:23]>S(=O)(=O)(O)O>[Br:23][C:10]1[CH:11]=[CH:12][C:13]2[C:18](=[CH:17][C:16]([N+:20]([O-:22])=[O:21])=[CH:15][CH:14]=2)[CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.1 g
Type
reactant
Smiles
NC1=CC=C2C=CC(=CC2=C1)[N+](=O)[O-]
Name
Quantity
8.4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
CuBr
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
16 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured on ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC2=CC(=CC=C2C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.4 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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